molecular formula C11H6FN B11914737 6-Fluoronaphthalene-1-carbonitrile CAS No. 59080-30-7

6-Fluoronaphthalene-1-carbonitrile

Cat. No.: B11914737
CAS No.: 59080-30-7
M. Wt: 171.17 g/mol
InChI Key: FSKVXOJSOLRCMH-UHFFFAOYSA-N
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Description

6-Fluoronaphthalene-1-carbonitrile (CAS 59080-30-7) is a fluorinated aromatic building block of high interest in advanced organic synthesis and materials science research. This compound, with the molecular formula C11H6FN and a molecular weight of 171.17 g/mol, is characterized by the strategic fusion of a fluorine atom and a nitrile group on its naphthalene core . The electron-withdrawing nitrile group and the fluorine substituent make this chemical a versatile intermediate for constructing complex molecular architectures. Its primary research application lies in serving as a key precursor in the synthesis of π-extended polycyclic aromatic hydrocarbons (PAHs) and fluorinated phenacenes, which are critical materials in the development of organic electronic devices . The benzene ring extension cycle, which utilizes derivatives like this, enables the precise, atom-by-atom construction of pinpoint-fluorinated phenacenes such as picene, a promising organic semiconductor . Furthermore, the nitrile functional group serves as a handle for further chemical transformations, for example, being partially reduced to an aldehyde to continue synthetic sequences . Available with a purity of 99%, this product is intended for research applications in organic electronics and as a pharmaceutical intermediate . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

59080-30-7

Molecular Formula

C11H6FN

Molecular Weight

171.17 g/mol

IUPAC Name

6-fluoronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H

InChI Key

FSKVXOJSOLRCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C#N

Origin of Product

United States

Chemical Reactivity and Advanced Functionalization Strategies of 6 Fluoronaphthalene 1 Carbonitrile

Reactivity Influenced by the Fluorine Substituent

Nucleophilic Replacement Reactions on Electron-Deficient Fluorinated Naphthalenes

The naphthalene (B1677914) ring in 6-fluoronaphthalene-1-carbonitrile is rendered electron-deficient by the powerful electron-withdrawing effects of both the fluorine and nitrile substituents. This electron deficiency activates the aromatic system towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of C-N, C-O, and C-S bonds. nih.govnih.govmasterorganicchemistry.com The general mechanism for SNAr involves the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group, in this case, the fluoride (B91410) ion. libretexts.orglibretexts.org

The rate and regioselectivity of these reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the position of the activating groups. masterorganicchemistry.com In the case of this compound, the fluorine atom at the C-6 position is the primary site for nucleophilic attack. The electron-withdrawing nitrile group at the C-1 position, along with the fluorine atom, significantly lowers the electron density of the naphthalene ring, thereby facilitating the addition of nucleophiles.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted naphthalene derivatives. For instance, reactions with alkoxides, such as sodium methoxide, would yield the corresponding 6-methoxy-naphthalene-1-carbonitrile. Similarly, amines and thiols can be used to introduce nitrogen and sulfur functionalities, respectively. The specific conditions for these reactions, including the choice of solvent and temperature, are crucial for achieving high yields and selectivity. While specific experimental data for this compound is not extensively documented in publicly available literature, the general principles of SNAr on analogous electron-deficient fluoroaromatics provide a strong predictive framework for its reactivity. semanticscholar.orgelsevierpure.comresearchgate.net

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions on this compound

NucleophileReagentProduct
MethoxideSodium Methoxide (NaOMe)6-Methoxynaphthalene-1-carbonitrile
AmineAmmonia (NH₃) or Primary/Secondary Amines6-Aminonaphthalene-1-carbonitrile Derivatives
ThiolateSodium Thiolate (NaSR)6-(Alkyl/Arylthio)naphthalene-1-carbonitrile

Regioselective Chemical Transformations of the Naphthalene Ring

The directing effects of the existing substituents play a critical role in determining the outcome of further chemical transformations on the this compound scaffold.

Substituent Effects on Reaction Regioselectivity

The fluorine atom and the nitrile group exert opposing electronic effects that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. Conversely, the nitrile group is a strong deactivating group and a meta-director due to both its inductive and resonance electron-withdrawing effects.

In the case of this compound, the interplay of these effects, coupled with the inherent reactivity of the naphthalene ring system, governs the position of incoming electrophiles. For instance, in electrophilic reactions such as nitration or halogenation, the substitution pattern will be a result of the combined directing influence of both the fluoro and cyano groups. Computational studies on similar systems suggest that the positions activated by the fluorine atom (ortho and para to it) and deactivated to a lesser extent by the nitrile group would be the most likely sites for electrophilic attack.

Development of Derivatization Strategies for Structural Diversification

The functional groups present in this compound offer multiple avenues for derivatization, enabling the synthesis of a wide range of structurally diverse compounds with potentially novel properties.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. For example, hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding 6-fluoronaphthalene-1-carboxylic acid. organic-chemistry.org This carboxylic acid can then be further functionalized to form esters, amides, or other acid derivatives. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine, (6-fluoronaphthalen-1-yl)methanamine. youtube.com This amine can serve as a key intermediate for the synthesis of more complex molecules through reactions such as acylation, alkylation, and diazotization.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with azides can lead to the formation of tetrazole-substituted naphthalenes, which are important scaffolds in medicinal chemistry. wikipedia.org

The fluorine atom, in addition to its role in nucleophilic substitution reactions, can also influence the biological and material properties of the resulting derivatives. The strategic derivatization of both the nitrile and fluoro-substituted positions allows for the fine-tuning of the molecule's electronic and steric properties, making this compound a valuable platform for the development of new chemical entities.

Table 2: Key Derivatization Reactions of this compound

Functional GroupReactionReagentsProduct Functional Group
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic Acid
NitrileReductionLiAlH₄Primary Amine
NitrileCycloadditionNaN₃Tetrazole
FluorineNucleophilic SubstitutionNaOMeMethoxy
FluorineNucleophilic SubstitutionRNH₂Amino

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 6-Fluoronaphthalene-1-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would provide a complete structural assignment.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the spectrum would be of primary interest. The protons on the naphthalene (B1677914) ring system would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of both the fluorine and nitrile groups. The coupling constants (J-values) between adjacent protons would be crucial in determining their relative positions on the naphthalene rings.

Expected ¹H NMR Data:

Chemical Shifts (δ): Aromatic protons are expected to resonate in the range of 7.0-8.5 ppm. The exact shifts would depend on the position relative to the fluorine and nitrile substituents.

Multiplicity: The signals would appear as doublets, triplets, or doublets of doublets, arising from spin-spin coupling with neighboring protons.

Coupling Constants (J): The magnitude of the J-couplings would help differentiate between ortho, meta, and para relationships between protons.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-2Predicted downfieldDoubletJ(H2-H3)
H-3Predicted upfieldDoublet of doubletsJ(H2-H3), J(H3-H4)
H-4Predicted downfieldDoubletJ(H3-H4)
H-5Predicted downfieldDoubletJ(H5-H7)
H-7Predicted upfieldDoublet of doubletsJ(H5-H7), J(H7-H8)
H-8Predicted downfieldDoubletJ(H7-H8)
Note: This is a predictive table. Actual values would need to be determined experimentally.

¹⁹F NMR for Fluorine Environment Characterization and Substituent Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. thermofisher.com The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. thermofisher.com For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons would result in a multiplet structure, providing additional structural information. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. thermofisher.comhuji.ac.il

Expected ¹⁹F NMR Data:

Chemical Shift (δ): The chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -140 ppm (relative to CFCl₃).

Multiplicity: The signal would likely appear as a doublet of doublets due to coupling with the ortho and meta protons.

Nucleus Expected Chemical Shift (ppm vs CFCl₃) Expected Multiplicity
¹⁹F-100 to -140Doublet of doublets
Note: This is a predictive table. Actual values would need to be determined experimentally.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, allowing for the tracing of the proton connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, enabling the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Dynamic NMR Studies for Conformational Dynamics

For a rigid aromatic molecule like this compound, significant conformational dynamics that could be studied by dynamic NMR are not expected at typical temperatures. The naphthalene ring system is planar, and rotation around the C-F and C-CN bonds is generally not restricted in a way that would lead to observable dynamic processes on the NMR timescale.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C≡N Stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile group.

C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹. The exact position can be variable.

Aromatic C=C Stretching: Several bands in the region of 1400-1600 cm⁻¹.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern of the naphthalene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. The C≡N and aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Expected Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
C≡N Stretch 2260-2220 (Strong, Sharp) 2260-2220 (Strong)
Aromatic C=C Stretch 1600-1400 (Multiple bands) 1600-1400 (Multiple bands)
C-F Stretch 1400-1000 (Strong) Variable
Aromatic C-H Bending < 1000 (Fingerprint) < 1000 (Fingerprint)
Note:

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₆FN. HRMS can measure the mass of the molecular ion with very high precision (typically to four or more decimal places). This accurate mass measurement allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₆FN
Nominal Mass 171 amu
Monoisotopic (Exact) Mass 171.04842 u

The experimentally determined exact mass from an HRMS analysis would be compared to the calculated theoretical mass of 171.04842 u to confirm the elemental formula C₁₁H₆FN.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. Aromatic systems like naphthalene are known for their stability, which results in a prominent molecular ion (M⁺) peak in the mass spectrum. researchgate.netnist.gov Studies on 1-fluoronaphthalene (B124137) have shown that the addition of a fluorine atom does not significantly reduce this stability, and its mass spectrum is also dominated by the molecular ion peak. researchgate.net

For this compound (molecular weight 171.17 g/mol ), the mass spectrum is expected to show a strong molecular ion peak at m/z = 171. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules. Potential fragmentation patterns include:

Loss of HCN: A fragmentation pathway involving the nitrile group could lead to the loss of hydrogen cyanide (HCN, 27 u), resulting in a fragment ion at m/z = 144.

Loss of Fluorine: Although the aryl-fluorine bond is strong, the loss of a fluorine radical (F•, 19 u) could potentially occur, yielding a fragment at m/z = 152.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the exact positions of each atom in the crystal lattice can be determined, providing unambiguous data on bond lengths, bond angles, and torsional angles.

A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. If such a study were to be conducted, it would provide invaluable information, including:

Confirmation of the planarity of the naphthalene ring system.

Precise bond lengths for the C-F, C-C, and C≡N bonds.

Details of intermolecular interactions in the solid state, such as π-π stacking or other non-covalent forces, which govern the crystal packing arrangement.

This data is fundamental for understanding the molecule's solid-state properties and for computational modeling studies.

Analysis of Intermolecular Interactions and Packing Arrangements

Without crystallographic data, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. Such an analysis would involve identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular assembly of the molecules in the crystal lattice. These interactions are crucial in determining the physical properties of the material.

Advanced Rotational Spectroscopy

Fourier Transform Microwave Spectroscopy for Precise Molecular Geometries and Rotational Constants

There are no published studies on the Fourier Transform Microwave (FTMW) spectroscopy of this compound. This high-resolution spectroscopic technique is used to determine the rotational constants of a molecule in the gas phase with very high precision. From these constants, an accurate determination of the molecular geometry, including bond lengths and angles, can be derived for the isolated molecule, free from the effects of intermolecular interactions present in the solid state.

Computational and Theoretical Investigations of 6 Fluoronaphthalene 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 6-Fluoronaphthalene-1-carbonitrile, these calculations would provide a foundational understanding of its behavior at the molecular level.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine key properties:

Optimized Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule would be calculated. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT can map the electron density distribution, revealing how electrons are shared between atoms and identifying regions of high or low electron density. This is crucial for understanding the molecule's polarity and intermolecular interactions.

Thermodynamic Stability: By calculating the total electronic energy, the relative stability of this compound compared to its isomers could be determined. Isomerization energies are critical for understanding which structural arrangements are most favorable. For instance, studies on other polycyclic aromatic hydrocarbon (PAH) isomers have shown that different DFT functionals can yield varying levels of accuracy in predicting relative stabilities. bohrium.com

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These parameters help predict how and where the molecule is likely to react with other chemical species.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic and optical properties, as well as its chemical reactivity.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap generally indicates that a molecule is more easily excitable and, therefore, more reactive. For substituted naphthalenes, the nature and position of the substituent groups can significantly alter this energy gap. mdpi.com For example, studies on other cyano-substituted PAHs have explored their electronic properties in detail. aip.org

Electron Donor/Acceptor Capabilities: The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. These values are fundamental in predicting the types of reactions the molecule will undergo.

UV-Vis Absorption: The HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition, which often corresponds to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

A hypothetical data table for the frontier molecular orbital energies of this compound, which would be generated from DFT calculations, is presented below.

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis and Reaction Pathway Mapping

For any chemical transformation involving this compound, computational methods can be used to map the entire reaction pathway.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Identifying its geometry and energy is key to understanding the kinetics of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products, thus mapping the complete reaction pathway.

Energetic Profiles of Chemical Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed.

Activation Energy: The energy difference between the reactants and the transition state determines the activation energy barrier, which dictates the reaction rate.

Reaction Enthalpy: The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

A hypothetical data table for the energetic profile of a reaction involving this compound is shown below.

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition StateData not available
ProductsData not available
Activation EnergyData not available
Reaction EnthalpyData not available

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of this compound. For instance, the characteristic C≡N stretching frequency would be a key feature in the IR spectrum. Studies on related molecules like 1-cyanonaphthalene have utilized these methods. rsc.org

NMR Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F) can be calculated. These predictions are invaluable for assigning peaks in experimental NMR spectra, which is a cornerstone of chemical structure elucidation.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule. acs.org

A hypothetical data table for predicted spectroscopic data is presented below.

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C-CN)Data not available
¹⁹F NMR Chemical ShiftData not available
IR Frequency (C≡N stretch)Data not available
λmax (UV-Vis)Data not available

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The precise prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a powerful tool for structural elucidation and spectroscopic analysis. For this compound, while specific experimental spectral data is not extensively published, theoretical values can be reliably calculated using quantum chemical methods, primarily Density Functional Theory (DFT).

NMR Chemical Shift Prediction: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends significantly on the choice of the functional and the basis set. The B3LYP functional combined with a Pople-style basis set like 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is a common and effective combination for such calculations. openscienceonline.comrsc.org For enhanced accuracy, especially when comparing with experimental data, calculations can incorporate a solvent model, like the Polarizable Continuum Model (PCM), to simulate the solution environment in which spectra are typically measured. nih.gov

Recent advancements also utilize machine learning and graph neural networks (GNNs) trained on large datasets of experimental and DFT-calculated values to predict chemical shifts with high accuracy. nih.gov These methods can improve upon standard DFT calculations by correcting for systematic errors.

Below is an illustrative table of what predicted ¹³C and ¹H NMR chemical shifts for this compound might look like, based on typical values for substituted naphthalenes. The numbering of the naphthalene (B1677914) core follows standard IUPAC nomenclature.

Illustrative Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C-1 ~110 -
C-2 ~128 ~7.8
C-3 ~125 ~7.6
C-4 ~132 ~8.0
C-4a ~130 -
C-5 ~129 ~7.9
C-6 ~160 (¹JCF ≈ 250 Hz) -
C-7 ~115 (²JCF ≈ 22 Hz) ~7.4
C-8 ~127 (³JCF ≈ 8 Hz) ~8.1
C-8a ~135 -
CN ~118 -

Note: These are estimated values for illustrative purposes. Actual calculated values may vary based on the level of theory and software used.

Vibrational Frequency Prediction: DFT calculations are also employed to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. openscienceonline.com By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the harmonic vibrational frequencies of the molecule. uit.no The B3LYP functional with the 6-311+G** basis set has been shown to provide reliable predictions for the vibrational spectra of substituted naphthalenes. nih.govresearchgate.net

Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement with experimental data, calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). nih.gov Analysis of the total energy distribution (TED) helps in assigning the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=C ring stretching, or the characteristic C≡N stretch. nih.gov

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Stretching of C-H bonds on the naphthalene ring
C≡N Stretch 2240-2220 Strong, characteristic nitrile group stretch
Aromatic C=C Stretch 1650-1450 Skeletal vibrations of the naphthalene rings
C-F Stretch 1250-1100 Stretching of the carbon-fluorine bond
C-H Out-of-Plane Bend 900-700 Bending of C-H bonds out of the ring plane

Note: These are estimated frequency ranges for illustrative purposes.

Analysis of Substituent Effects

Understanding the Electronic Influence of Fluorine and Nitrile Groups on the Naphthalene System

The electronic character of the this compound molecule is profoundly shaped by the interplay of the fluorine and nitrile substituents with the aromatic naphthalene core. Both groups are electron-withdrawing, but they influence the electron density of the π-system through different mechanisms. libretexts.org

The nitrile (cyano) group at the C-1 position is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-R). libretexts.org The carbon atom of the nitrile is sp-hybridized and bonded to a highly electronegative nitrogen atom, leading to significant polarization and inductive withdrawal of electron density from the naphthalene ring. libretexts.org Furthermore, the π-system of the C≡N triple bond can conjugate with the aromatic π-system, allowing it to withdraw electron density via resonance. libretexts.org This leaves a partial positive charge on the aromatic ring, particularly at the positions ortho and para to the nitrile group.

In this compound, these effects combine. The entire naphthalene system is electron-deficient due to the strong inductive and resonance withdrawal from the nitrile group and the potent inductive withdrawal from the fluorine atom. The resonance donation from the fluorine atom partially counteracts its own inductive effect but is generally weaker. libretexts.org This complex electronic landscape governs the molecule's chemical reactivity, spectroscopic properties, and intermolecular interactions.

Evaluation of Inductive and Resonance Contributions

Fluorine (-F):

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma (σ) bond framework. vaia.com This is its dominant electronic effect and is responsible for the deactivation of the aromatic ring towards electrophiles. stackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the naphthalene ring. csbsju.edu This effect donates electron density into the ring, primarily increasing it at the ortho and para positions. While present, the +R effect of fluorine is weaker than its -I effect, a unique feature among halogens. libretexts.orgkhanacademy.org This is why halobenzenes are deactivating yet ortho-, para-directing. libretexts.org

Nitrile (-CN):

Inductive Effect (-I): The cyano group is strongly electron-withdrawing inductively. The electronegativity difference between carbon and nitrogen, combined with the sp-hybridization of the carbon, pulls electron density away from the naphthalene ring through the σ-bond. libretexts.org

Resonance Effect (-R): The nitrile group withdraws electrons from the aromatic π-system through resonance. A resonance structure can be drawn where the π-electrons from the ring delocalize onto the nitrogen atom, creating a positive charge within the ring. libretexts.org This effect further reduces the electron density on the aromatic system.

The table below summarizes the electronic contributions of the two substituents.

Advanced Applications and Materials Science Context of Fluorinated Naphthalene Carbonitriles

Precursor in the Synthesis of Complex Molecular Architectures

Building Block for Diversified Naphthalene (B1677914) Derivatives

6-Fluoronaphthalene-1-carbonitrile is a valuable building block in the synthesis of a wide range of substituted naphthalene derivatives. The naphthalene moiety itself is a crucial component in compounds that exhibit various therapeutic and antagonistic activities. nih.gov Furthermore, naphthalene derivatives are integral to the creation of aromatic compounds with desirable optical and electronic properties for use in organic materials. nih.gov The synthesis of specifically substituted naphthalenes is an active area of research due to their extensive applications in the pharmaceutical, medicinal, and agrochemical sectors. nih.gov

The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is of particular interest to overcome the challenges associated with traditional electrophilic aromatic substitution, where controlling the position of functional groups can be difficult. nih.gov One innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines to produce substituted naphthalenes. This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov The reaction proceeds through a key triene intermediate formed by ring-opening, which then undergoes a 6π-electrocyclization and elimination to yield the final naphthalene product. nih.gov

Intermediates for Specialty Chemicals and Fine Organic Synthesis

Fluorinated naphthalene derivatives, including this compound, serve as important intermediates in the production of specialty chemicals and for fine organic synthesis. For instance, 1-fluoronaphthalene (B124137) is a key intermediate in the synthesis of duloxetine (B1670986), an antidepressant that functions by inhibiting the reuptake of both serotonin (B10506) and norepinephrine. google.com Beyond its use in treating depression, duloxetine is also applied in managing stress urinary incontinence and pain, including that associated with diabetes. google.com

The synthesis of 1-fluoronaphthalene can be achieved through a multi-step process starting from 1-naphthylamine. google.comchemicalbook.comwipo.int This typically involves a diazotization reaction in an acidic environment to form a diazonium salt, followed by reaction with a fluorine-containing compound like fluoroboric acid to precipitate a diazonium salt. wipo.int This intermediate is then subjected to thermal decomposition to yield the 1-fluoronaphthalene product. chemicalbook.com

Contributions to Advanced Materials Development

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are foundational in the development of organic semiconductor materials with high performance. rsc.org By employing a "building-blocks approach," various naphthalene derivatives can be synthesized and incorporated into thin-film transistors. rsc.org These devices can operate in both single-component and two-component modes, often in conjunction with n-type materials like copper hexadecafluorophthalocyanine (F16CuPc). rsc.org Such heterojunction-based devices have demonstrated ambipolar performance with both hole and electron mobilities reaching up to 10⁻² cm² V⁻¹ s⁻¹. rsc.org The electrical performance can be further enhanced, with mobility values as high as 0.73 cm² V⁻¹ s⁻¹, by utilizing a two-component bilayer configuration. rsc.org

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are widely used as active materials in thin-film devices with applications in optics and electronics. rsc.org The performance of these devices is closely tied to the rich crystal chemical behavior of the NDI materials, which includes multiple polymorphic transitions and the formation of liquid crystalline phases. rsc.org

Liquid Crystalline Materials Development

The incorporation of a naphthalene core into molecules is a key strategy in the design of liquid crystalline materials. lookchem.com Due to its aromaticity and planar structure, the naphthalene unit serves as a rigid central core. lookchem.com Derivatives of naphthalene have been extensively studied for their interesting liquid crystal properties, including their electromagnetic and photophysical characteristics, which are leveraged in liquid crystal display (LCD) devices. lookchem.com

The introduction of fluorine atoms into liquid crystal structures can significantly and advantageously modify their physical properties. rsc.org The small size of the fluorine substituent allows for its incorporation into various types of liquid crystals without disrupting the liquid crystalline nature of the material. rsc.org However, the steric effect and high polarity of the fluoro substituent lead to notable changes in melting points, mesophase morphology, and other critical properties like dielectric and optical anisotropy. rsc.org

Research has shown that modifying the naphthalene core by altering the positions of attached alkyl chains can promote the formation of stable smectic phases. lookchem.com Naphthalene-based molecules have also been reported to exhibit intense bluish-purple luminescence in their crystalline state. lookchem.com Furthermore, luminescent ionic liquid crystals have been developed based on a naphthalene-imidazolium unit, demonstrating the versatility of naphthalene in creating advanced functional materials. researchgate.net

Fluoropolymers and High-Performance Materials

Fluoropolymers are a class of high-performance polymers known for their exceptional properties, which stem from the strength of the carbon-fluorine bond. researchgate.net These materials exhibit remarkable thermal stability, chemical resistance, low friction coefficients, and high durability. researchgate.net Their applications are widespread and critical, ranging from electronics and energy to transportation and optics. researchgate.net

Thermotropic polyesters based on 2,6-disubstituted naphthalene are known to possess unique properties that make them suitable for use as high-strength plastics and fiber materials. lookchem.com The incorporation of fluorine into polymers, creating fluoropolymers, imparts a unique combination of properties not found in hydrocarbon-based polymers, making them irreplaceable in many demanding applications. researchgate.netnih.gov These materials are essential in various sectors, including the production of "clean" hydrogen and in chloro-alkali processes. nih.gov

The synthesis and properties of fluoropolymers are a significant area of research. semanticscholar.org They are used in a diverse range of applications, including protective coatings, seals, gaskets, and membranes for energy harvesting and biomedical applications. researchgate.net

Organic Field-Effect Transistors (OFETs) and Semiconductor Applications

Fluorinated naphthalene derivatives, particularly naphthalene tetracarboxylic diimides (NDIs), have emerged as highly valuable building blocks for n-channel (electron-transporting) organic field-effect transistors (OFETs). The introduction of fluorine atoms is a key strategy to develop ambient-stable, high-performance organic semiconductor molecules. rsc.org The strong electron-withdrawing nature of fluorine helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the naphthalene core, which facilitates electron injection and transport, and crucially, enhances stability for operation in air. researchgate.net

Research into halogenated NDI derivatives has demonstrated that functionalization with fluorinated phenyl groups is an effective method to optimize the molecular arrangement and, consequently, the device performance. researchgate.net For instance, OFETs fabricated with NDIs functionalized with p-fluorophenyl groups on N-octadecylphosphonic acid (ODPA) treated SiO2/Si substrates have shown excellent n-channel transport characteristics. These devices have achieved electron mobilities as high as 1.8 x 10⁻¹ cm²V⁻¹s⁻¹ with high on/off ratios of 6.7 x 10³ while operating in air. researchgate.net The strategic introduction of electron-withdrawing substituents into the NDI framework is considered an effective pathway to achieving high electron mobility in OFETs. researchgate.net The development of these materials is a significant step toward bridging the performance gap between n-channel and p-channel organic semiconductors. rsc.org

The performance of OFETs is strongly linked to the molecular alignment of the active material, and fluorination plays a critical role in influencing this. By modifying the N-substituent with fluorinated groups, it is possible to tune the molecular packing and improve the crystallinity and morphology of the thin films, which are essential for efficient charge transport. researchgate.netresearchgate.net

Table 1: Performance of OFETs based on Fluorinated Naphthalene Derivatives

Compound TypeSubstituentSubstrate TreatmentElectron Mobility (cm²V⁻¹s⁻¹)On/Off RatioOperating Conditions
Naphthalene Tetracarboxylic Diimide (NDI)p-fluorophenyl (NDI-FAN)ODPA1.8 x 10⁻¹6.7 x 10³Air
Naphthalene Tetracarboxylic Diimide (NDI)p-chlorophenyl (NDI-ClAN)ODPANot specifiedNot specifiedAir
Naphthalene Tetracarboxylic Diimide (NDI)p-fluorobenzyl (NDI-FBN)ODPANot specifiedNot specifiedAir

Data compiled from research on halogenated NDI derivatives. researchgate.net

General Impact of Fluorine Substitution on Material Performance

Enhancement of Stability and Optical Properties

The incorporation of fluorine atoms into the naphthalene core has a profound effect on the material's stability and optical characteristics. Fluorination, particularly peripheral substitution, is a well-documented strategy to enhance both the solubility and photostability of naphthalene-based materials like naphthalocyanines. nih.govresearchgate.net This enhanced stability is largely attributed to the strong electron-withdrawing properties of fluorine substituents. researchgate.net The robust C-F bond and its effect on the electronic structure of the molecule contribute to a higher resistance to degradation under light exposure.

In the realm of optical properties, fluorination can lead to remarkable enhancements in performance. For example, new amino core-substituted naphthalene diimides (cNDIs) bearing fluorinated side chains have been synthesized that exhibit unprecedented optical properties. dntb.gov.ua These compounds show exceptionally high fluorescence quantum yields of approximately 0.8 and long fluorescence lifetimes of around 13 nanoseconds in various solvents. dntb.gov.ua At the single-molecule level, these materials demonstrate exceptional photostability, capable of undergoing more than 10⁷ cycles of excitation and emission. dntb.gov.ua Interestingly, the presence of fluorine atoms does not necessarily lead to a significant increase in intersystem crossing to the triplet state (a common pathway for photobleaching), indicating that the heavy-atom effect is minimal in these specific structures. dntb.gov.ua This combination of high quantum yield and photostability makes such compounds excellent candidates for demanding applications like single-molecule labeling. dntb.gov.ua

Table 2: Optical Properties of Fluorinated Naphthalene Diimides

PropertyValueSolvent Conditions
Fluorescence Quantum Yield~0.8Various solvents
Fluorescence Lifetime~13 nsVarious solvents
Photostability (Excitation/Emission Cycles)> 10,000,000Single-molecule level
Triplet State Formation Yield1-2%Sub-millisecond timescale

Data based on studies of amino core-substituted naphthalene diimides with fluorinated side chains. dntb.gov.ua

Influence on Packing and Intermolecular Interactions in Solid-State Materials

Fluorine substitution significantly influences the solid-state packing of naphthalene-based materials by introducing unique intermolecular interactions. rsc.org The highly polarized C-F bond, though a poor hydrogen bond acceptor, facilitates orthogonal multipolar interactions such as C–F···H–N and C–F···C=O. nih.gov In the crystalline state, weak hydrogen bonds like C–H···F–C and non-covalent contacts such as C–F···F–C and C–F···π interactions play a pivotal role in dictating the three-dimensional architecture. rsc.org

This modification of intermolecular forces can lead to polymorphism, where a compound can crystallize in multiple forms with different packing arrangements. A fluorinated naphthalene diester, for example, was found to be pentamorphic, with different polymorphs exhibiting distinct physical properties, such as a thermosalient effect (jumping crystals) in one form but not another. nih.gov This highlights how fluorine-induced changes in crystal packing can directly control the macroscopic functions of a material.

Table 3: Key Intermolecular Interactions Involving Organic Fluorine

Interaction TypeDescriptionRole in Crystal Packing
C–H···F–CA weak hydrogen bond between a carbon-bound hydrogen and a carbon-bound fluorine. rsc.orgPlays a pivotal role in the stabilization and directionality of the crystal lattice. rsc.org
C–F···F–CA contact interaction between fluorine atoms on adjacent molecules. rsc.orgContributes to the overall stabilization of the crystal structure, sometimes referred to as the "fluorous effect". rsc.org
C–F···πAn interaction between a fluorine atom and the electron cloud of an aromatic ring. rsc.orgProvides directionality and stabilization to the crystal packing, especially when the ring is electron-deficient. rsc.org
Lone-pair···πInteraction where a lone pair of electrons (e.g., from an oxygen or fluorine atom) interacts with an electron-deficient π-system. rsc.orgCan provide directionality and stabilization to the crystal structure. rsc.org

Future Research Directions and Current Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 6-fluoronaphthalene-1-carbonitrile will undoubtedly be driven by the principles of green chemistry, focusing on sustainability and atom economy. Traditional multi-step syntheses often involve harsh reagents and generate significant waste.

Future research will likely prioritize the development of catalytic C-H functionalization strategies. thieme-connect.comrsc.org Direct, regioselective fluorination and cyanation of a naphthalene (B1677914) precursor would represent a significant advancement over classical methods that often require pre-functionalized starting materials. thieme-connect.comrsc.org Ruthenium-catalyzed multi-component reactions, for instance, have shown promise in the synthesis of complex naphthalene derivatives from simple starting materials. rsc.org

Furthermore, the exploration of greener cyanating agents is a critical area of research. While traditional cyanide sources like KCN and NaCN are effective, their high toxicity poses significant environmental and safety concerns. nih.govresearchgate.net Research into less toxic alternatives, such as acetone (B3395972) cyanohydrin or the use of CO2/NH3 as a cyanide source in catalytic systems, presents a promising and more sustainable approach to the synthesis of aromatic nitriles. nih.govnih.gov Nickel-catalyzed reductive cyanation using bench-stable electrophilic cyanating reagents is another avenue that avoids the direct handling of toxic cyanide salts. acs.org

Biocatalysis offers another frontier for the sustainable synthesis of aromatic nitriles. nih.govmdpi.com The use of engineered enzymes, such as aldoxime dehydratases, can facilitate the conversion of corresponding aldehydes to nitriles under mild, aqueous conditions, thereby reducing the environmental footprint of the synthesis. nih.govmdpi.com

Table 1: Comparison of Traditional and Modern Approaches to Nitrile Synthesis

FeatureTraditional Methods (e.g., Sandmeyer, Rosenmund-von Braun)Modern Catalytic MethodsBiocatalytic Methods
Cyanide Source Often highly toxic metal cyanides (e.g., CuCN, KCN) researchgate.netnumberanalytics.comLess toxic sources (e.g., Zn(CN)₂, acetone cyanohydrin, CO₂/NH₃) nih.govnih.govorganic-chemistry.orgCyanide-free (from aldoximes) nih.govmdpi.com
Reaction Conditions Often harsh (e.g., high temperatures, strong acids) numberanalytics.comGenerally milder numberanalytics.comVery mild (e.g., ambient temperature, aqueous media) nih.govmdpi.com
Atom Economy Can be low due to stoichiometric reagentsHigher, due to catalytic natureHigh
Environmental Impact Significant waste generation, use of toxic reagents researchgate.netReduced waste, potential for greener solvents numberanalytics.comMinimal environmental impact, biodegradable catalysts nih.gov

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic properties imparted by the fluorine atom and the cyano group suggest that this compound could exhibit novel reactivity. The fluorine atom, being the most electronegative element, strongly influences the electron distribution within the naphthalene ring system. researchgate.netnsu.ruchinesechemsoc.org

Future research should focus on systematically exploring the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the this compound scaffold. dntb.gov.uaresearchgate.netlibretexts.org The interplay between the electron-withdrawing nature of both the fluoro and cyano groups, and their positions on the naphthalene rings, could lead to unexpected substitution patterns. dntb.gov.uaresearchgate.net Computational studies predict that the presence of fluorine can significantly activate a molecule towards SNAr. dntb.gov.ua

Furthermore, the potential for C-H functionalization at other positions on the naphthalene ring system presents a rich area for investigation. thieme-connect.comrsc.org Directing group strategies could be employed to selectively introduce new functionalities, leading to a diverse library of polysubstituted naphthalene derivatives that would be difficult to access through other means. thieme-connect.com The unique electronic environment of this compound may also influence the outcomes of transition-metal-catalyzed cross-coupling reactions, potentially leading to the discovery of new catalytic transformations.

Advanced In-Depth Mechanistic Studies for Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental techniques and computational modeling to elucidate the intricate details of these reactions.

For instance, detailed mechanistic studies of palladium-catalyzed cyanation reactions have been instrumental in their development and optimization. acs.orgcapes.gov.br Similar in-depth investigations into the synthesis of this compound, whether through traditional or modern routes, would provide valuable insights into the roles of catalysts, ligands, and reaction conditions.

The mechanisms of nitrene transfer reactions, which could be relevant for introducing nitrogen-containing functionalities, are also an area of active research. youtube.com Understanding the formation and reactivity of transition metal nitrenoid species could open up new avenues for the functionalization of the this compound core. youtube.com

Harnessing Computational Chemistry for Predictive Material Design and Synthesis Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.netnih.gov In the context of this compound, DFT calculations can be employed to:

Predict Reactivity and Regioselectivity: DFT can be used to calculate the energies of intermediates and transition states in potential reactions, thereby predicting the most likely products and guiding experimental design. dntb.gov.uaresearchgate.netnih.gov This is particularly valuable for predicting the outcomes of nucleophilic aromatic substitution and C-H functionalization reactions.

Elucidate Electronic Structure: Understanding the influence of the fluorine and cyano groups on the electronic structure of the naphthalene system is key to predicting its chemical behavior. acs.org DFT can provide detailed information on orbital energies and charge distributions.

Design Novel Materials: By predicting the electronic and photophysical properties of derivatives of this compound, computational chemistry can guide the design of new materials with specific applications, such as in organic electronics or as fluorescent probes. dntb.gov.uarsc.orgbohrium.com

Table 2: Applications of Computational Chemistry in the Study of this compound

Application AreaComputational MethodPredicted Properties/Outcomes
Synthesis DFT Transition State AnalysisReaction barriers, regioselectivity of substitution dntb.gov.uaresearchgate.netnih.gov
Reactivity Fukui Function AnalysisSites susceptible to nucleophilic/electrophilic attack researchgate.net
Material Properties Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, fluorescence properties dntb.gov.ua
Electronic Structure Natural Bond Orbital (NBO) AnalysisCharge distribution, bond orders, hyperconjugative interactions acs.org

Addressing the Current Limitations in the Academic Literature for this compound

The most significant current limitation is the lack of specific, published research on this compound itself. While a wealth of information exists on the synthesis and reactivity of fluorinated compounds and functionalized naphthalenes in general, this specific molecule remains largely unexplored in the academic literature. researchgate.netresearchgate.netnih.govumich.edudntb.gov.ua

Future research must begin with the fundamental characterization of this compound. This includes:

Development of a reliable and scalable synthesis: An optimized and well-documented synthetic procedure is the necessary first step for any further investigation.

Thorough spectroscopic and crystallographic analysis: Detailed characterization by NMR, IR, mass spectrometry, and single-crystal X-ray diffraction will provide a solid foundation of its structural and physical properties.

Systematic investigation of its fundamental reactivity: A comprehensive study of its behavior in a range of common organic reactions will begin to map out its chemical landscape.

Addressing these fundamental gaps in the literature will be essential to unlocking the full potential of this compound as a building block for advanced materials and biologically active compounds. The broader challenges in organofluorine chemistry, such as the controlled and stereoselective introduction of fluorine, also apply to this compound and represent significant hurdles to overcome. epa.govresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Fluoronaphthalene-1-carbonitrile, and how should researchers interpret key spectral data?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify fluorine-induced deshielding effects. The fluorine substituent at position 6 will split neighboring proton signals (e.g., H-5 and H-7) due to spin-spin coupling .
  • Infrared (IR) Spectroscopy : Look for C≡N stretching vibrations near 2220–2260 cm1^{-1} and C-F stretches around 1100–1250 cm1^{-1}. Compare with NIST Standard Reference Data for validation .
  • Mass Spectrometry (MS) : Monitor the molecular ion peak (M+^+) at m/z 185 (C11_{11}H6_6FN) and fragment peaks (e.g., loss of CN or F groups).
  • Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and computational predictions to resolve ambiguities in peak assignments .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays in human bronchial (BEAS-2B) or hepatic (HepG2) cell lines to assess metabolic disruption. Include naphthalene derivatives as positive controls for comparative analysis .
  • Genotoxicity Screening : Conduct Ames tests (with/without metabolic activation) to evaluate mutagenic potential. Prioritize strains sensitive to polycyclic aromatic hydrocarbons (e.g., TA98, TA100) .
  • Risk of Bias Mitigation : Follow protocols in Table C-7 (e.g., randomized dosing, concealed group allocation) to ensure study reproducibility .

Q. What are the optimal synthesis conditions for this compound with high purity yields?

  • Methodological Answer :

  • Fluorination Strategy : Use electrophilic fluorination (e.g., Selectfluor®) on naphthalene-1-carbonitrile precursors. Optimize reaction temperature (60–80°C) and solvent polarity (acetonitrile or DMF) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electrophilic aromatic substitution sites and frontier molecular orbitals. Predict metabolic hotspots (e.g., cytochrome P450 oxidation at C-5 or C-7) .
  • Molecular Docking : Simulate interactions with CYP2E1 or glutathione-S-transferase (GST) enzymes to identify potential bioactivation pathways. Use AutoDock Vina with flexible ligand docking parameters .
  • Validation : Compare computational predictions with in vitro microsomal incubation data (e.g., LC-MS/MS detection of metabolites) .

Q. What strategies resolve contradictions between in vivo and in vitro toxicological data for halogenated naphthalenes?

  • Methodological Answer :

  • Study Design Harmonization : Ensure in vitro models (e.g., 3D organoids) replicate in vivo metabolic conditions (e.g., inclusion of S9 liver fractions) .
  • Bias Assessment : Apply risk-of-bias questionnaires (Table C-6/C-7) to evaluate confounding factors (e.g., dose randomization, outcome reporting completeness) .
  • Data Reconciliation : Use systematic review frameworks (e.g., PRISMA) to weight evidence by study confidence levels (High/Very Low) and adjust for species-specific metabolic differences .

Q. How should longitudinal studies assess the environmental persistence of fluorinated naphthalene derivatives?

  • Methodological Answer :

  • Environmental Monitoring : Collect air, water, and soil samples near industrial sites. Use GC-MS with electron capture detection (ECD) for trace-level quantification (detection limit: 0.1 ppb) .
  • Degradation Studies : Expose the compound to UV light (λ = 254 nm) or microbial consortia (e.g., Pseudomonas spp.) to measure half-life in simulated ecosystems. Track degradation products via HRMS .
  • Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for open-data repositories, ensuring compliance with GDPR via de-identification protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.